molecular formula C24H48NaO9P B593749 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt)

1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt)

Cat. No. B593749
M. Wt: 534.6 g/mol
InChI Key: BXKMAWZFXVEIMC-DBCZNGTMSA-M
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Description

1-Stearoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) is a lysophospholipid containing stearic acid at the sn-1 position. This compound is utilized in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems .

Scientific Research Applications

1-Stearoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Stearoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. It interacts with membrane proteins and other lipids, affecting their function and distribution. This compound can also serve as a carrier for hydrophobic drugs, facilitating their delivery to target cells .

Similar Compounds:

Uniqueness: 1-Stearoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) is unique due to its specific fatty acid composition and head group, which confer distinct biophysical properties and applications in lipid-based drug delivery systems .

Biochemical Analysis

Biochemical Properties

1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) plays a significant role in biochemical reactions, particularly in the formation of artificial membranes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to create liposomes that encapsulate enzymes or drugs, facilitating targeted delivery and controlled release. The interactions between 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) and these biomolecules are primarily based on its amphiphilic nature, allowing it to integrate into lipid bilayers and interact with hydrophobic and hydrophilic regions .

Cellular Effects

1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) influences various cellular processes. It can affect cell signaling pathways by altering the composition and properties of cell membranes. This compound may also impact gene expression and cellular metabolism by modulating the activity of membrane-bound receptors and enzymes. For example, it has been shown to increase the production of interleukin-1 beta in isolated human blood monocytes .

Molecular Mechanism

The molecular mechanism of 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. This compound can bind to specific proteins and receptors, modulating their activity. Additionally, it may inhibit or activate enzymes involved in lipid metabolism, thereby affecting cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, but its activity may decrease over time due to hydrolysis or oxidation .

Dosage Effects in Animal Models

The effects of 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) vary with different dosages in animal models. At low doses, it may enhance cellular functions and improve the efficacy of drug delivery systems. At high doses, it could exhibit toxic or adverse effects, such as disrupting membrane integrity or causing inflammation .

Metabolic Pathways

1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as phospholipases, which hydrolyze phospholipids, and acyltransferases, which transfer acyl groups to form complex lipids. These interactions can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, 1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is transported and distributed through interactions with lipid transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s amphiphilic nature allows it to integrate into lipid bilayers and accumulate in membrane-rich regions .

Subcellular Localization

1-stearoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is primarily localized in cellular membranes, including the plasma membrane and intracellular organelles such as the endoplasmic reticulum and Golgi apparatus. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction typically involves the use of catalysts and specific reaction conditions to ensure the correct positioning of the stearic acid at the sn-1 position .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often utilizing automated systems to control reaction conditions such as temperature, pH, and reactant concentrations. The final product is purified through techniques like crystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Stearoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

properties

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-octadecanoyloxypropyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H49O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)31-19-23(27)21-33-34(29,30)32-20-22(26)18-25;/h22-23,25-27H,2-21H2,1H3,(H,29,30);/q;+1/p-1/t22?,23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKMAWZFXVEIMC-DBCZNGTMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48NaO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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